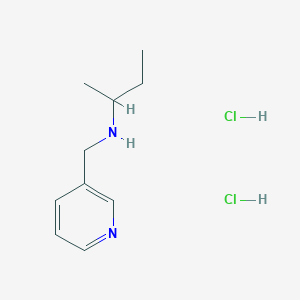

![molecular formula C11H18ClNO B6344303 4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240578-44-2](/img/structure/B6344303.png)

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It is also known as "4-(2-Amino-2-methylpropyl)phenol hydrochloride (1:1)" .

Synthesis Analysis

The synthesis of compounds related to 4-{[(2-Methylpropyl)amino]methyl}phenol often involves complex chemical reactions, including the reduction of Schiff bases and the utilization of various oxidants in aqueous media. For instance, Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via the Schiff bases reduction route, emphasizing the importance of intermolecular hydrogen bonding in stabilizing the molecular structure of synthesized compounds.Molecular Structure Analysis

The molecular structure of “4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride” has been characterized by various techniques, including X-ray diffraction, indicating the presence of specific intermolecular interactions that stabilize the structure.Chemical Reactions Analysis

Chemical reactions involving 4-{[(2-Methylpropyl)amino]methyl}phenol derivatives are diverse, including oxidative polycondensation reactions that lead to the formation of oligomers with distinct properties. Kaya and Koyuncu (2003) explored the oxidative polycondensation reactions of oligo-4-aminopyridine, shedding light on the synthesis of oligomers and their metal complexes, which are characterized by their thermal stability and antimicrobial properties.Physical And Chemical Properties Analysis

The physical properties of compounds related to 4-{[(2-Methylpropyl)amino]methyl}phenol, such as thermal stability and electrical conductivity, have been a subject of research. The chemical properties, including reactivity and interaction with other molecules, are essential aspects of 4-{[(2-Methylpropyl)amino]methyl}phenol derivatives.科学的研究の応用

Corrosion Inhibition

One application is in corrosion inhibition. Bipyrazolic compounds, including structures similar to the requested chemical, have been shown to effectively inhibit the corrosion of steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors and have demonstrated high inhibition efficiencies, reaching about 95% under certain conditions. They adsorb on the steel surface according to a Temkin isotherm adsorption model, indicating a significant potential for industrial applications in corrosion protection (Tebbji et al., 2005).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of phenol derivatives. For example, diorganotin(IV) complexes derived from condensation products of pyridoxal hydrochloride and amino phenols exhibited significant antimicrobial properties against both fungi and bacteria. These findings suggest that similar phenolic compounds could have applications in developing new antimicrobial agents (Asijaa et al., 2012).

Fluorescence Detection

Phenolic compounds have also been applied in fluorescence detection. One study introduced a phenolic derivative for the fluorescence turn-on detection of cysteine over homocysteine and glutathione. This application leverages the excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) characteristics, indicating the potential for phenol derivatives in analytical chemistry for biomolecule detection (Liu et al., 2015).

Catalysis

Oxotransfer activities of complexes involving phenolic ligands have been investigated, showing that such complexes can catalyze epoxidation and sulfoxidation reactions using tert-butyl hydroperoxide as an oxidant. These findings underscore the catalytic potential of phenol-based compounds in organic synthesis and industrial processes (Hossain et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

作用機序

Mode of Action

The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to .

Biochemical Pathways

The downstream effects would depend on the specific targets and their roles in various biochemical pathways .

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

These effects would be determined by the compound’s interaction with its targets and the subsequent changes in the biochemical pathways .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially influence the action of the compound .

特性

IUPAC Name |

4-[(2-methylpropylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-3-5-11(13)6-4-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQSUJGGZKGHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)